n-(Thiazol-5-ylmethyl)cycloheptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Thiazol-5-ylmethyl)cycloheptanamine is a compound that features a thiazole ring attached to a cycloheptanamine moiety. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, known for its aromatic properties and presence in various biologically active molecules . The cycloheptanamine part of the molecule consists of a seven-membered ring with an amine group, contributing to the compound’s unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Thiazol-5-ylmethyl)cycloheptanamine typically involves the formation of the thiazole ring followed by its attachment to the cycloheptanamine moiety. One common method includes the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole ring . The resulting thiazole derivative can then be reacted with cycloheptanamine through nucleophilic substitution to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
n-(Thiazol-5-ylmethyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the cycloheptanamine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
n-(Thiazol-5-ylmethyl)cycloheptanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of n-(Thiazol-5-ylmethyl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cycloheptanamine moiety can also contribute to the compound’s overall biological effects by interacting with different molecular targets .
Comparison with Similar Compounds
n-(Thiazol-5-ylmethyl)cycloheptanamine can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
The uniqueness of this compound lies in its specific structure, which combines the properties of the thiazole ring with the cycloheptanamine moiety, potentially leading to novel biological activities and applications .
Properties
Molecular Formula |
C11H18N2S |
---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)cycloheptanamine |
InChI |
InChI=1S/C11H18N2S/c1-2-4-6-10(5-3-1)13-8-11-7-12-9-14-11/h7,9-10,13H,1-6,8H2 |
InChI Key |
JSQXOMBBAYMQBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.